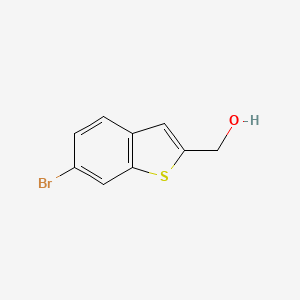

(6-Bromo-1-benzothiophen-2-yl)methanol

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthetic routes for (6-Bromo-1-benzothiophen-2-yl)methanol typically involve the bromination of 1-benzothiophene followed by a reaction with formaldehyde. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Analyse Chemischer Reaktionen

(6-Bromo-1-benzothiophen-2-yl)methanol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form (6-Bromo-1-benzothiophen-2-yl)methanone.

Reduction: Reduction reactions can convert it into (6-Bromo-1-benzothiophen-2-yl)methane.

Substitution: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .

Wissenschaftliche Forschungsanwendungen

(6-Bromo-1-benzothiophen-2-yl)methanol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The exact mechanism of action for (6-Bromo-1-benzothiophen-2-yl)methanol is not well-documented. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromine and hydroxyl functional groups. These interactions can lead to changes in the activity of the target molecules, thereby exerting its effects .

Vergleich Mit ähnlichen Verbindungen

(6-Bromo-1-benzothiophen-2-yl)methanol can be compared with other similar compounds such as:

6-Bromo-2-methylbenzothiazole: This compound has a similar bromine substitution but differs in the presence of a methyl group instead of a hydroxyl group.

6-Bromo-1-benzothiophen-2-yl)methanone: This compound is an oxidized form of this compound and lacks the hydroxyl group.

The uniqueness of this compound lies in its specific functional groups, which make it versatile for various chemical reactions and research applications .

Biologische Aktivität

(6-Bromo-1-benzothiophen-2-yl)methanol is a compound that has garnered attention in recent years for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C₉H₇BrOS

- Molecular Weight : 243.12 g/mol

- Melting Point : 107-109 °C

The unique structure includes a bromine atom at the sixth position of the benzothiophene ring and a hydroxymethyl group at the second position, which may influence its interaction with biological targets .

This compound has been identified as a potential inhibitor in various biochemical pathways. Its interactions with biological molecules suggest possible influences on enzymatic activities or receptor binding, although specific mechanisms are still under investigation .

Key Findings :

- Inhibition Potential : Studies indicate that this compound may inhibit certain enzymes, contributing to its potential therapeutic applications .

- Proteomics Applications : It serves as a cleavable linker in proteomics, allowing for the attachment and subsequent release of functional groups from proteins under specific conditions .

Comparative Biological Activity

To understand its biological relevance, it is useful to compare this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Bromoindole | Indole ring with bromine | Antimicrobial properties |

| 7-Bromo-1-benzothiophen-2-yl)methanol | Bromine at the seventh position | Similar inhibitory effects |

| 5-Bromo-2-thienylmethanol | Thienyl ring instead of benzothiophene | Varied activity due to structural differences |

This table illustrates how slight modifications in structure can lead to significant variations in biological activity .

Study on Antimicrobial Activity

A recent study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, including resistant strains such as Staphylococcus aureus and Pseudomonas aeruginosa. This suggests its potential as a novel antimicrobial agent .

Inhibition of Cystathionine γ-Lyase Activity

Another relevant study investigated the inhibition of cystathionine γ-lyase (CSE) activity by derivatives of brominated compounds, including this compound. The findings showed that this compound could enhance the sensitivity of bacteria to antibiotics by suppressing CSE activity, thus representing a promising avenue for developing new antibiotic strategies .

Synthesis Methods

The synthesis of this compound typically involves several steps that can be optimized for industrial production. Common methods include:

| Reaction Type | Reagent | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Alkaline medium |

| Reduction | Lithium aluminum hydride | Anhydrous ether |

| Substitution | Sodium azide | Dimethylformamide, elevated temp |

These methods allow for scalable production while maintaining high yields and purity .

Eigenschaften

IUPAC Name |

(6-bromo-1-benzothiophen-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrOS/c10-7-2-1-6-3-8(5-11)12-9(6)4-7/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGEBIGMLMWYGHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80544018 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374933-76-3 | |

| Record name | (6-Bromo-1-benzothiophen-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80544018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.